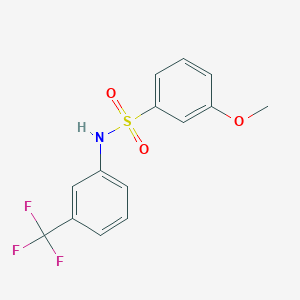

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3S/c1-21-12-6-3-7-13(9-12)22(19,20)18-11-5-2-4-10(8-11)14(15,16)17/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDFCWXJGJCEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide exhibits several biological activities:

- Antitumor Activity : Studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group has been linked to enhanced potency against tumors .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory responses. It has shown potential as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which plays a critical role in autoimmune diseases.

- Selectivity and Potency : The structure-activity relationship (SAR) studies indicate that the trifluoromethyl substituent contributes to the compound's selectivity against certain biological targets, enhancing its therapeutic potential .

Case Studies

Several key studies highlight the applications and effectiveness of this compound:

- In Vivo Efficacy Studies : In a study involving mouse models, this compound was administered to evaluate its efficacy against tumor growth. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

- Inflammatory Disease Models : The compound was tested in models of psoriasis and rheumatoid arthritis, demonstrating promising results as a RORc inverse agonist. This suggests its potential application in treating inflammatory conditions by modulating cytokine production.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 3-methoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide

- 3-methoxy-N-(2-(trifluoromethyl)phenyl)benzenesulfonamide

- 3-methoxy-N-(3-(difluoromethyl)phenyl)benzenesulfonamide

Uniqueness

3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.

Biological Activity

3-Methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article aims to summarize the biological activities, mechanisms of action, and relevant studies related to this compound.

- Chemical Formula : C14H12F3NO3S

- Molecular Weight : 321.31 g/mol

- Structure : The compound features a methoxy group and a trifluoromethyl phenyl moiety attached to a benzenesulfonamide structure, contributing to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds with sulfonamide structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's interaction with microbial targets. A study involving similar sulfonamide derivatives indicated their effectiveness against a range of bacterial strains, suggesting that this compound may possess comparable properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have demonstrated that sulfonamides can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The trifluoromethyl substitution is hypothesized to contribute to this effect by increasing the compound's reactivity towards cellular targets involved in apoptosis pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and other key metabolic enzymes, leading to disrupted cellular processes in pathogens and cancer cells .

- Induction of Apoptosis : The compound may trigger apoptotic pathways through oxidative stress mechanisms, as indicated by increased ROS levels in treated cells .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various sulfonamides, including derivatives similar to this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

- Anticancer Evaluation : Another study focused on the anticancer effects of sulfonamides, revealing that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity in various cancer cell lines compared to their non-substituted counterparts. The study highlighted the role of ROS in mediating these effects .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide?

The synthesis typically involves a multi-step process:

- Sulfonamide bond formation : Reacting 3-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.

- Yield optimization : Adjusting stoichiometry, temperature (0–25°C), and reaction time (12–24 hours) to improve efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the presence of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and sulfonamide (-SO₂NH-) groups (¹H, ¹³C, and ¹⁹F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- HPLC : To assess purity (>95% is standard for research-grade material) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Target enzymes like carbonic anhydrases or cyclooxygenases, given sulfonamides’ known roles in modulating these .

- Cellular viability assays : Test cytotoxicity in cell lines (e.g., cancer or normal cells) using MTT or resazurin-based methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions may arise due to assay variability or compound stability. Mitigation strategies include:

- Orthogonal assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Stability studies : Assess compound degradation under assay conditions (e.g., pH, temperature) via LC-MS .

- Batch-to-batch consistency : Compare multiple synthetic batches using standardized protocols .

Q. What computational strategies predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites .

- Molecular Dynamics (MD) simulations : Study binding stability and conformational changes over time (100+ ns trajectories) .

- Quantum Mechanical (QM) calculations : Analyze electronic effects of the trifluoromethyl and methoxy groups on binding affinity .

Q. How does the substitution pattern influence the compound’s physicochemical properties?

Structural modifications impact:

- Lipophilicity (LogP) : The trifluoromethyl group increases hydrophobicity, while the methoxy group enhances solubility. Use HPLC-derived LogP measurements to quantify .

- Electronic effects : Electron-withdrawing -CF₃ and electron-donating -OCH₃ groups alter aromatic ring reactivity, affecting nucleophilic substitution or oxidation pathways .

- Bioavailability : Modify substituents (e.g., para vs. meta positions) to optimize membrane permeability, predicted via PAMPA assays .

Methodological Considerations

- Data validation : Cross-reference experimental results with computational predictions to identify outliers .

- Synthetic scalability : Transition from batch to flow chemistry for gram-scale production while maintaining purity .

- Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank potential biological targets based on structural similarity to known sulfonamide drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.